

An In-depth Technical Guide to 2-Methylserine: Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: 2-Methylserine

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Introduction

2-Methylserine is a non-proteinogenic α -amino acid, structurally analogous to the proteinogenic amino acid serine, with the key difference being the substitution of the α -hydrogen with a methyl group.[1] This modification introduces a chiral quaternary center, bestowing unique conformational properties and significant metabolic stability upon this molecule.[2] Its distinctive characteristics make it a molecule of high interest in the fields of medicinal chemistry and drug development, particularly for its potential to modulate biological pathways and serve as a building block for novel therapeutics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological context of **2-Methylserine**.

Structure and Physicochemical Properties

2-Methylserine, with the chemical formula $C_4H_9NO_3$, is a polar amino acid that is soluble in water.[1][3] The presence of the α -methyl group introduces steric hindrance, which significantly influences its conformational flexibility and interactions with enzymes and receptors.[2]

Data Presentation: Physicochemical Properties of 2-Methylserine

Property	Value	Source
Molecular Formula	C4H9NO3	[1][4]
Molar Mass	119.12 g/mol	[1][4]
Melting Point	253-263 °C	[5]
Water Solubility	Slightly soluble	[3][5]
Predicted pKa	2.20 ± 0.10	[6]
Appearance	Crystalline Powder	[5]

Note: Specific quantitative data for water solubility (e.g., in g/100mL) is not readily available in the reviewed literature.

Stereoisomers

Due to its chiral α -carbon, **2-Methylserine** exists as two enantiomers: (R)-**2-Methylserine** (D-**2-Methylserine**) and (S)-**2-Methylserine** (L-**2-Methylserine**), as well as a racemic mixture (DL-**2-Methylserine**).[4][7]

Isomer	IUPAC Name	PubChem CID
D-2-Methylserine	(2R)-2-amino-3-hydroxy-2-methylpropanoic acid	439656
L-2-Methylserine	(2S)-2-amino-3-hydroxy-2-methylpropanoic acid	7000050
DL-2-Methylserine	2-amino-3-hydroxy-2-methylpropanoic acid	94309

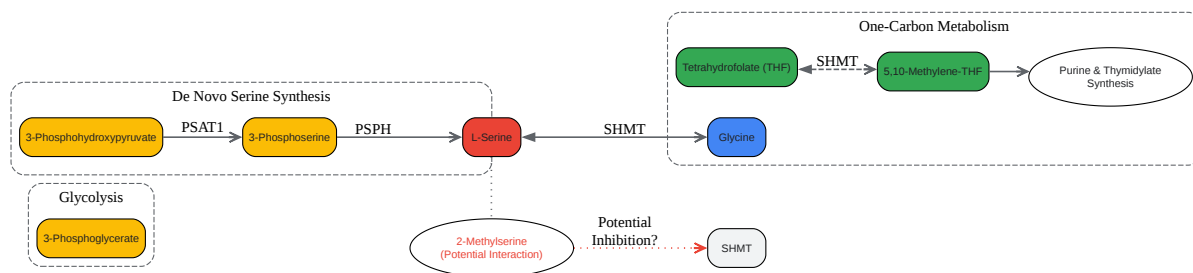
Biological Significance and Potential Signaling Pathways

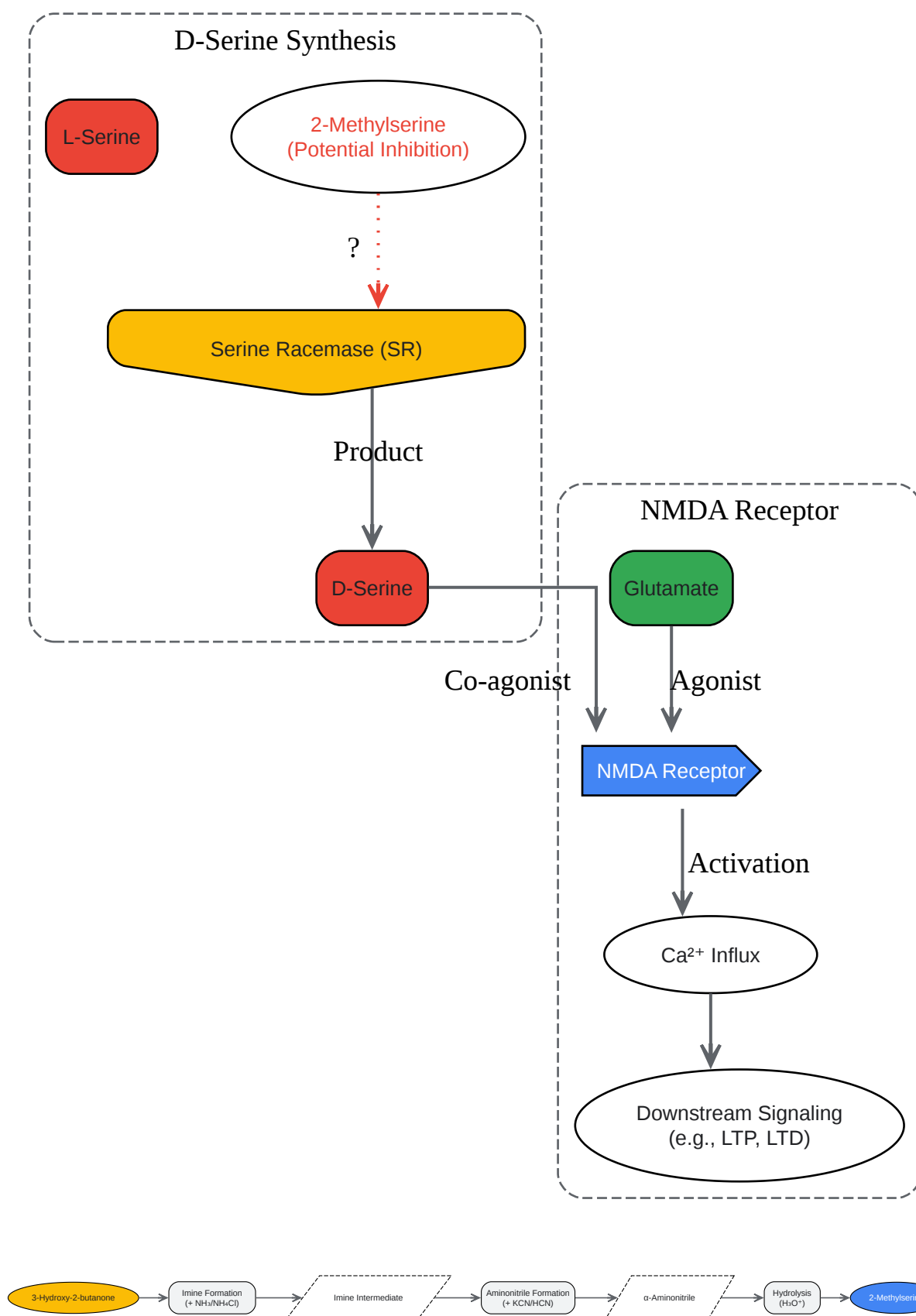
While specific biological activities of **2-Methylserine** with quantitative endpoints like IC50 or Ki values are not extensively documented in the available literature, its structural similarity to

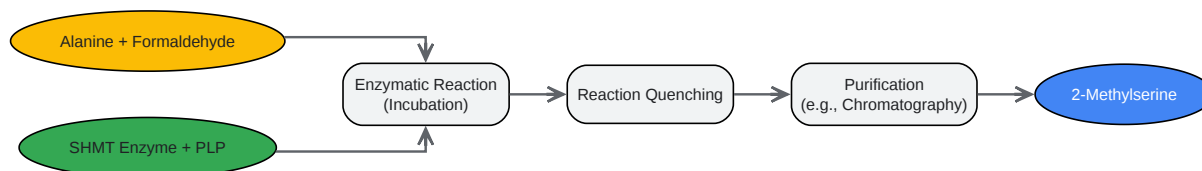
serine suggests potential interactions with serine-related metabolic and signaling pathways.

Serine-Glycine One-Carbon Metabolism

Serine is a central node in one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.[2][7] The key enzyme in this pathway is Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine.[8] Given its structure, **2-Methylserine** could potentially interact with SHMT or other enzymes in this pathway.







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